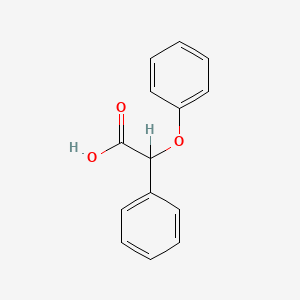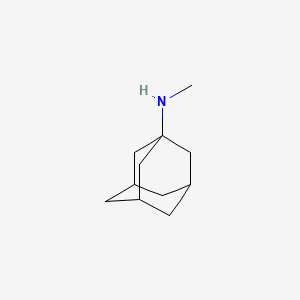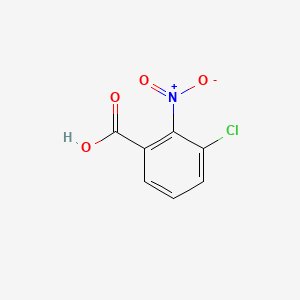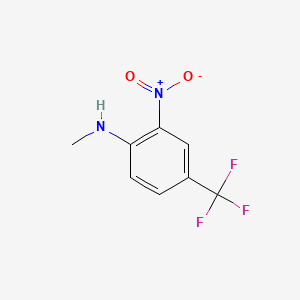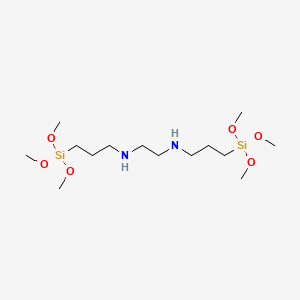
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
Vue d'ensemble
Description
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine: is an organosilane compound with the molecular formula C14H36N2O6Si2. It is widely used as a coupling agent and surface modifier due to its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the field of materials science and nanotechnology for its role in enhancing the properties of various composites and coatings.
Mécanisme D'action
Target of Action
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, also known as BIS[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENE DIAMINE, primarily targets silica gel surfaces and fluorinated carbon nanotubes (F-CNT) . The compound acts as an organic ligand, modifying these surfaces for specific applications .
Mode of Action
The compound interacts with its targets through a process known as surface modification . It binds to the silica gel surfaces and F-CNT, forming a layer of aminoalkylalkoxysilane . This layer enhances the properties of the surfaces, making them suitable for various applications .
Biochemical Pathways
It’s known that the compound plays a role in theuptake of heavy metal ions when used as a ligand for surface modification of silica gel .
Result of Action
The primary result of the compound’s action is the formation of aminoalkylalkoxysilane functionalized surfaces . These modified surfaces have enhanced properties, such as increased capacity for heavy metal ion uptake .
Analyse Biochimique
Biochemical Properties
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. This interaction can lead to the formation of stable complexes that are useful in various biochemical assays and applications. For example, it can be used to modify the surface of silica gel to enhance its ability to uptake heavy metal ions .
Cellular Effects
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves its ability to form covalent bonds with biomolecules through its silane groups. This interaction can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s unique structure allows it to interact with a wide range of biomolecules, making it a versatile tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function, including enhanced cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is involved in various metabolic pathways, including those related to the metabolism of silane compounds. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying metabolic pathways and developing new therapeutic strategies .
Transport and Distribution
Within cells and tissues, N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its biochemical activity. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool for studying transport and distribution processes in biochemical research .
Subcellular Localization
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is localized within specific subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum. These localization patterns can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The process involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems for its ability to modify the surface properties of nanoparticles.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Comparaison Avec Des Composés Similaires
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- N1-(3-Trimethoxysilylpropyl)diethylenetriamine
- (3-Aminopropyl)trimethoxysilane
Comparison: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is unique due to its dual functionality, possessing both amino and trimethoxysilyl groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it more versatile compared to similar compounds that may only have one functional group. Additionally, its ability to form cross-linked networks through condensation reactions enhances its utility in creating durable and robust materials.
Propriétés
IUPAC Name |
N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIOLNCNORPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N2O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044977 | |
| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS] | |
| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68845-16-9 | |
| Record name | N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68845-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068845169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30W02J1HAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BTSPED contribute to the synthesis of nanomaterials?
A1: BTSPED plays a crucial role as a bridging agent in synthesizing functional nanoparticles and mesoporous materials. Its two trimethoxysilyl groups allow it to hydrolyze and condense with silica precursors, effectively crosslinking and forming a stable network. [, ]
Q2: What are the material compatibility and stability characteristics of BTSPED-derived materials?
A2: BTSPED-derived materials, particularly the bridged polysilsesquioxane nanoparticles, exhibit advantageous characteristics like high surface area, tunable porosity, and thermal stability. [, ] The incorporation of organic functional groups through BTSPED enhances their compatibility with various polymers and solvents.
Q3: Are there any analytical methods used to characterize BTSPED and its derivatives?
A3: Various analytical techniques are employed to characterize BTSPED and the materials it helps create. X-ray diffraction and transmission electron microscopy are crucial for determining the structure and morphology of mesoporous organosilicas synthesized using BTSPED. [] These techniques provide insights into the long-range ordering, pore size distribution, and overall architecture of the materials. Additionally, electrochemical methods can be used to investigate the properties of nanoparticles incorporating electrochemically active groups alongside BTSPED. [] This approach allows researchers to assess the electron transfer capabilities and potential applications in electrochemical devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
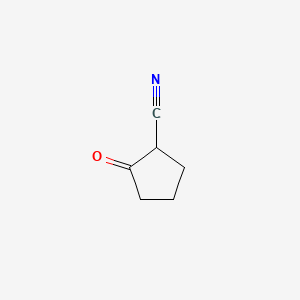
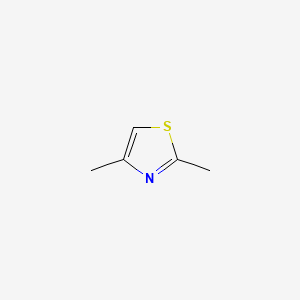
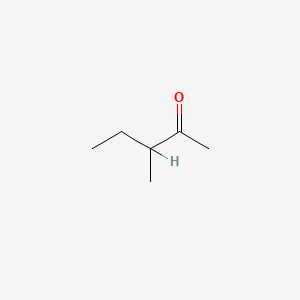

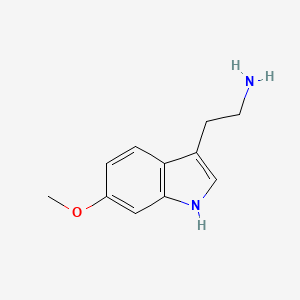
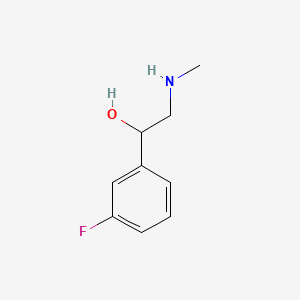

![1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene](/img/structure/B1360112.png)
